molecular formula C23H15FN2O3 B14090673 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14090673
M. Wt: 386.4 g/mol
InChI Key: GQDCQLWYSURZLD-UHFFFAOYSA-N
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Description

7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: is a complex organic compound with a molecular formula of C22H14FN3O3. This compound is characterized by its unique structure, which includes a fluorine atom, a methylpyridinyl group, and a dihydrochromeno-pyrrole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-aminobenzophenone, followed by cyclization and fluorination reactions. The reaction conditions often require the use of organic solvents such as tetrahydrofuran and catalysts like palladium .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: Its fluorine atom can serve as a probe in NMR spectroscopy to investigate molecular interactions .

Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
  • Quinolinyl-pyrazoles
  • Fluorinated Pyridines

Comparison: Compared to similar compounds, 7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific structural features, such as the dihydrochromeno-pyrrole core and the presence of both fluorine and methylpyridinyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C23H15FN2O3

Molecular Weight

386.4 g/mol

IUPAC Name

7-fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H15FN2O3/c1-13-6-5-9-18(25-13)26-20(14-7-3-2-4-8-14)19-21(27)16-12-15(24)10-11-17(16)29-22(19)23(26)28/h2-12,20H,1H3

InChI Key

GQDCQLWYSURZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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